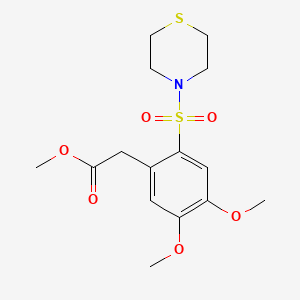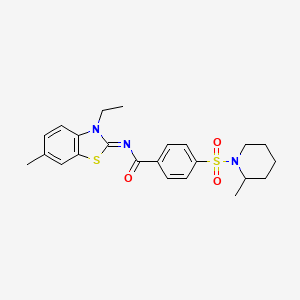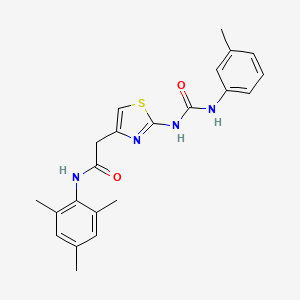
8-metilquinolina-4-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature . These include classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular weight of “Methyl 8-methylquinoline-4-carboxylate” is 201.22 . The InChI key is OQSSKGSCBLWROY-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline . The synthesis of quinoline-2-carboxylate derivative has been described by Huang .Physical and Chemical Properties Analysis
The physical form of “Methyl 8-methylquinoline-4-carboxylate” can be either liquid or solid . It should be stored sealed in dry conditions at room temperature .Aplicaciones Científicas De Investigación
Elucidación Estructural y Síntesis
“8-metilquinolina-4-carboxilato de metilo” es un tipo de quinolina, que es un compuesto altamente explotado por los investigadores debido a sus numerosas aplicaciones potenciales en campos que van desde la farmacología hasta la ciencia de los materiales . La quinolina se encuentra en muchos alcaloides naturales biológicamente activos . Se utiliza en la síntesis de nuevos ácidos quinolina-4-carboxílicos, utilizando una versión extendida de la reacción de Doebner .
Aplicaciones Farmacológicas
La quinolina es un andamiaje vital para los líderes en el descubrimiento de fármacos y juega un papel importante en el campo de la química medicinal . El anillo de quinolina se encuentra en muchos alcaloides naturales biológicamente activos, y se ha utilizado para la síntesis de una plétora de compuestos, algunos de ellos aprobados como medicamentos en diferentes patologías . Los derivados de quinolina más conocidos son la quinina y la cloroquina, que han desempeñado papeles históricos en el tratamiento de la malaria y su erradicación de las regiones endémicas .
Química Orgánica Industrial y Sintética
La quinolina se ha convertido en un compuesto heterocíclico esencial debido a sus versátiles aplicaciones en los campos de la química orgánica industrial y sintética . Se utiliza en la síntesis de una amplia gama de compuestos .
Safety and Hazards
“Methyl 8-methylquinoline-4-carboxylate” has a GHS07 signal word “Warning” with hazard statements H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Relevant Papers Several papers have been published on the synthesis of quinoline and its derivatives . These papers discuss various synthesis protocols and the biological and pharmaceutical applications of quinoline and its derivatives .
Propiedades
IUPAC Name |
methyl 8-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-9-10(12(14)15-2)6-7-13-11(8)9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSSKGSCBLWROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[1-(Cyclopropanecarbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2449109.png)


![1-[[1-(4-Pyrazol-1-ylphenyl)sulfonylazetidin-3-yl]methyl]-1,2,4-triazole](/img/structure/B2449114.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2449119.png)


![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2449125.png)


![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2449130.png)
![3-[(9-Methylpurin-6-yl)amino]-1-phenylpropan-1-ol](/img/structure/B2449131.png)

